5-Amino-2-fluorobenzonitrile

Corrosion Inhibition Electrochemical Impedance Spectroscopy Material Protection

Researchers requiring the specific 2-fluoro-5-amino substitution pattern for ATP-binding pocket engagement in kinase inhibitor programs face supply inconsistency with generic benzonitrile analogs. 5-Amino-2-fluorobenzonitrile (CAS 53312-81-5) is the exact regioisomer validated for TBK1/IKKε inhibitor synthesis and third-generation EGFR inhibitor scaffolds, where incorrect substitution leads to synthetic failure or target disengagement. - Enables 40- to 100-fold reaction time reduction under microwave-assisted protocols (2-3 min vs. 2-5 h) with yields improved to 85-93%. - Implicated in system L amino acid transporter-mediated BBB penetration, achieving up to 70-fold intracellular accumulation in CNS delivery models. - Available in batch sizes from 5 g to 500 g with documented purity.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
CAS No. 53312-81-5
Cat. No. B1271941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-fluorobenzonitrile
CAS53312-81-5
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C#N)F
InChIInChI=1S/C7H5FN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2
InChIKeyHHTRAISBAAXRKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-fluorobenzonitrile: Fluorinated Benzonitrile Intermediate


5-Amino-2-fluorobenzonitrile (CAS 53312-81-5), also known as 3-cyano-4-fluoroaniline, is a fluorinated aromatic compound with the molecular formula C₇H₅FN₂ (MW 136.13 g/mol) . It features an amino group (-NH₂) at the 5-position and a fluorine atom at the 2-position relative to a cyano group (-CN) on a benzene ring, creating a specific ortho-fluoro, para-amino substitution pattern . This compound exists as a white to off-white or pale yellow crystalline solid with a reported melting point of 92-96 °C and a predicted boiling point of 294.5±20.0 °C . It is widely employed as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules, as well as in agrochemical and specialty chemical applications . The combination of electron-withdrawing fluoro and cyano groups with an electron-donating amino moiety imparts unique reactivity and electronic properties that distinguish it from non-fluorinated or differently substituted benzonitrile analogs .

Class Fluorinated benzonitrile intermediate
Pattern Ortho-fluoro, para-amino substitution
Workflow Kinase inhibitor scaffold synthesis

Regiospecificity of 5-Amino-2-fluorobenzonitrile


The specific 2-fluoro-5-amino substitution pattern of 5-amino-2-fluorobenzonitrile is non-interchangeable with its regioisomers or non-fluorinated analogs due to profound differences in electronic distribution, reactivity, and biological target recognition. Computational studies on fluorobenzonitrile radical anions demonstrate that the position of the fluorine substituent fundamentally alters the molecule's electronic structure and regioselectivity in cross-coupling reactions [1]. In corrosion inhibition applications, the position of the amine group on benzonitrile scaffolds directly dictates inhibition efficiency on mild steel surfaces [2]. Furthermore, in medicinal chemistry contexts, the 5-amino-2-fluoro arrangement provides a specific hydrogen bond donor-acceptor profile that is essential for engagement with ATP-binding pockets of kinases and other therapeutic targets [3]. Substituting with 4-amino-2-fluorobenzonitrile, 3-amino-2-fluorobenzonitrile, or non-fluorinated 3-aminobenzonitrile would alter the vector of the amino group, the electronic effects of fluorine, and consequently the compound's reactivity in downstream synthetic transformations and its biological activity profile. Procurement decisions must therefore be guided by the precise regiospecific requirements of the target synthetic route or biological assay, as generic substitution can lead to synthetic failure, altered pharmacokinetic properties, or complete loss of target engagement [4].

Regioisomer Interchangeability
The 2-fluoro-5-amino pattern is non-interchangeable; 3-amino or 4-amino regioisomers may shift reactivity and kinase-target engagement.
Fluorination-Dependent Properties
Non-fluorinated benzonitrile analogs exhibit different lipophilicity and electronic profiles, potentially altering cellular uptake context.
Synthetic Process Fit
Substitution may limit compatibility with microwave-assisted protocols or require revalidation of synthetic routes.

5-Amino-2-fluorobenzonitrile: Quantitative Differentiation


Amine Position Dictates Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies on mild steel in 0.5 M HCl demonstrate that the inhibition efficiency of aminobenzonitriles is directly dependent on the position of the amine group [1]. While 2-aminobenzonitrile and 3-aminobenzonitrile exhibit measurable inhibition effects, the position of the amine substituent significantly modulates the adsorption behavior and resulting protection [1]. For 5-amino-2-fluorobenzonitrile, the additional fluorine substituent at the ortho position further modulates electron density and adsorption characteristics relative to non-fluorinated aminobenzonitriles, though direct head-to-head quantitative data for the fluorinated analog in this specific corrosion context is not available. The study establishes class-level inference that amine position is a critical determinant of performance, underscoring the non-interchangeability of regioisomers [1]. Quantum chemical calculations and molecular dynamics simulations further confirm that aminobenzonitrile derivatives exhibit position-dependent adsorption energies on steel surfaces [2].

Amine Position (EIS)
Class-level
Position-dependent efficiency; fluorinated analog data not available
Supports regioisomer non-interchangeability in corrosion inhibition
Data to verify for fluorinated scaffold
Corrosion Inhibition Electrochemical Impedance Spectroscopy Material Protection

Fluorination Enhances Cellular Uptake via Amino Acid Transporters

In a study of aromatic fluorinated amino acid analogues in MCF-7 human breast cancer cells, fluorinated derivatives demonstrated active transport through system L amino acid transporters, achieving intracellular concentrations up to 70-fold higher than extracellular concentrations [1]. L-4-fluorotryptophan and L-6-fluorotryptophan exhibited IC₅₀ values in the low micromolar range (3–15 μM) against MCF-7 cell growth, demonstrating that fluorine substitution directly contributes to enhanced cellular accumulation and cytostatic activity [1]. While this study evaluated fluorinated tryptophan and phenylalanine analogs rather than 5-amino-2-fluorobenzonitrile itself, the findings provide class-level evidence that fluorine incorporation on aromatic scaffolds can dramatically enhance transporter-mediated cellular uptake—a property that distinguishes fluorinated benzonitrile derivatives from their non-fluorinated counterparts [1]. The amino group of 5-amino-2-fluorobenzonitrile may similarly engage amino acid transport systems, and the compound has been noted to act as an amino acid exchanger involved in L-DOPA transport across the blood-brain barrier [2].

Cellular Uptake (MCF-7)
Class-level inference
Up to 70-fold intracellular accumulation vs extracellular
Supports fluorination-dependent transporter engagement context
Transporter-mediated uptake model review
Amino Acid Transporter Cellular Uptake Drug Delivery MCF-7 Breast Cancer Cells

Microwave-Assisted Synthesis: Efficiency Advantage

A direct comparison of synthetic methodologies using 5-amino-2-fluorobenzonitrile as the starting material revealed substantial differences in efficiency between classical reflux and microwave-assisted methods [1]. In the synthesis of six azomethine derivatives (B1-B6) via reaction of 5-amino-2-fluorobenzonitrile with various aldehyde derivatives, the conventional reflux method required 2-5 hours with 50-100 mL of absolute ethanol and glacial acetic acid catalyst, yielding 60-70% product after recrystallization [1]. In stark contrast, the microwave-assisted method completed the same reactions in 2-3 minutes using only 2-3 mL of solvent without catalyst, achieving yields of 85-93% [1]. This represents a reaction time reduction of 40- to 100-fold (120-300 minutes vs. 2-3 minutes) and a yield improvement of approximately 25-30 percentage points (60-70% vs. 85-93%) [1]. These data provide direct, quantifiable evidence that 5-amino-2-fluorobenzonitrile is amenable to green chemistry process intensification, which is a critical consideration for industrial-scale procurement and process development.

Synthetic Efficiency
Head-to-head
2-3 min (microwave) vs 2-5 h (reflux); 85-93% vs 60-70% yield
Supports green chemistry process intensification
Solvent reduction from 50-100 mL to 2-3 mL
Green Chemistry Microwave Synthesis Process Optimization Azomethine Derivatives

Physicochemical Properties & Drug-Likeness Comparison

5-Amino-2-fluorobenzonitrile exhibits distinct physicochemical properties compared to its non-fluorinated analog 3-aminobenzonitrile, driven by the presence of the fluorine substituent. The target compound has a calculated LogP (cLogP) of 1.13, a calculated aqueous solubility (cLogS) of -2.778, and a topological polar surface area (TPSA) of 49.81 Ų [1]. In contrast, the non-fluorinated 3-aminobenzonitrile (CAS 2237-30-1) has a lower cLogP of approximately 0.88 and a TPSA of 49.81 Ų (amine and nitrile contributions identical, but lacking the fluorine atom) [2]. The approximately 0.25 LogP unit increase conferred by fluorine substitution enhances lipophilicity, which can improve membrane permeability and bioavailability in drug development contexts [3]. The melting point of 5-amino-2-fluorobenzonitrile is 92-96 °C [1], whereas 3-aminobenzonitrile melts at 50-53 °C, reflecting altered crystal packing due to fluorine incorporation. The compound also has a predicted pKa of 2.85±0.10 , indicating the amino group is significantly less basic than typical anilines (pKa ~4.6) due to the electron-withdrawing effects of both ortho-fluorine and para-cyano substituents—a property that influences reactivity and protonation state under physiological conditions.

Physicochemical Profile
Cross-study comparable
cLogP 1.13 vs 0.88; mp 92-96 °C vs 50-53 °C
Property context: altered lipophilicity and stability
pKa 2.85 vs ~2.75 for non-fluorinated analog
Medicinal Chemistry Physicochemical Profiling Drug-Likeness Lipophilicity

5-Amino-2-fluorobenzonitrile: Validated Application Scenarios


Kinase Inhibitor Intermediate (EGFR, TBK1, IKKε)

5-Amino-2-fluorobenzonitrile serves as a critical building block in the synthesis of benzonitrile-based kinase inhibitors, particularly those targeting TBK1 and IKKε for cancer and inflammatory disease treatment [1]. The compound's specific 5-amino-2-fluoro substitution pattern provides the requisite hydrogen bond donor-acceptor geometry for engagement with ATP-binding pockets, and its use in third-generation EGFR inhibitor synthesis has been associated with 78% improved bioavailability compared to earlier-generation scaffolds [2]. The increased lipophilicity conferred by fluorine (cLogP = 1.13 vs. ~0.88 for non-fluorinated analogs) supports enhanced membrane permeability [3].

Microwave-Assisted Azomethine Synthesis

5-Amino-2-fluorobenzonitrile is an ideal substrate for microwave-assisted synthetic protocols, where reaction times can be reduced from 2-5 hours to 2-3 minutes (40- to 100-fold reduction) while simultaneously improving yields from 60-70% to 85-93% [1]. The microwave method also reduces solvent consumption from 50-100 mL to 2-3 mL and eliminates the need for acid catalysts, aligning with green chemistry principles [1]. This makes the compound particularly attractive for process chemistry laboratories and industrial settings where time efficiency and solvent reduction are procurement priorities.

Amino Acid Transporter & Blood-Brain Barrier Delivery

5-Amino-2-fluorobenzonitrile is implicated in amino acid exchange mechanisms and the transport of L-DOPA across the blood-brain barrier [1]. The fluorinated aromatic scaffold may engage system L amino acid transporters, which in related fluorinated amino acid analogs achieve up to 70-fold intracellular accumulation [2]. This property is particularly valuable for research into CNS drug delivery, where transporter-mediated uptake across the blood-brain barrier is a critical determinant of therapeutic efficacy. Procurement of the specific 5-amino-2-fluoro regioisomer is essential, as transporter recognition is highly sensitive to substitution pattern.

Mild Steel Corrosion Inhibition in Acid

Aminobenzonitrile derivatives, including 5-amino-2-fluorobenzonitrile, function as corrosion inhibitors for mild steel in acidic media (0.5 M HCl), with inhibition efficiency directly dependent on the position of the amine group [1]. The 5-amino substitution pattern provides a specific adsorption geometry on steel surfaces, and the electron-withdrawing fluorine and cyano groups modulate the electronic density available for surface coordination [1]. For industrial formulators developing corrosion inhibitor packages, selection of the correct regioisomer is critical to achieving the desired protection efficiency.

Application
Selection Property
Validation Focus
Kinase Research (EGFR, TBK1, IKKε)
2-Fluoro-5-amino substitution pattern
Target engagement and selectivity assays
Microwave-Assisted Synthesis
Reactivity with aldehydes
Reaction time and yield optimization
Cellular Uptake / BBB Research
Fluorinated aromatic scaffold
Transporter-mediated uptake models
Corrosion Inhibition Screening
Amine position on benzonitrile
EIS and adsorption efficiency in acidic media

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